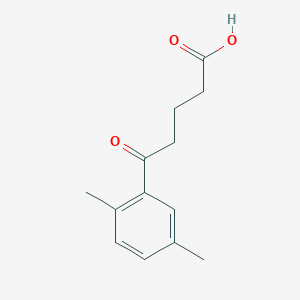

5-(2,5-Dimethylphenyl)-5-oxovaleric acid

Description

5-(2,5-Dimethylphenyl)-5-oxovaleric acid (CAS: 898787-98-9) is an organic compound featuring a valeric acid backbone substituted with a 2,5-dimethylphenyl ketone group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. This compound is structurally characterized by a five-carbon chain terminating in a carboxylic acid group and a ketone-linked 2,5-dimethylphenyl ring. Its structural uniqueness lies in the substitution pattern on the phenyl ring, which influences its physicochemical properties and biological activity .

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-7-10(2)11(8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIYXOJXHQGKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478378 | |

| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34670-08-1 | |

| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method is the aldol condensation reaction, where 2,5-dimethylbenzaldehyde reacts with a ketone or ester in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. The choice of method depends on factors like cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,5-Dimethylphenyl)-5-oxovaleric acid exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Substituent Effects on Bioactivity

- Substituent Position : The 2,5-dimethylphenyl group in the target compound exhibits superior photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to its 3,5-dimethylphenyl analog. This is attributed to optimal steric and electronic interactions in the photosystem II binding site .

- Electron-Withdrawing vs.

Lipophilicity and Solubility

- The 2,5-dimethylphenyl group enhances lipophilicity (logP ~2.5), favoring interaction with hydrophobic regions of target enzymes. In contrast, methoxy-substituted analogs (e.g., 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid) have higher polarity (logP ~1.8), reducing lipid bilayer penetration .

- The carboxylic acid group in all compounds ensures moderate aqueous solubility, critical for in vitro activity .

Key Research Findings

PET Inhibition : The 2,5-dimethylphenyl substitution pattern is critical for high PET-inhibiting activity, as demonstrated in spinach chloroplast studies. Meta-substituted analogs (e.g., 3,5-dimethylphenyl) show ~50% lower activity .

Synthetic Accessibility : Microwave-assisted synthesis routes (as used for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides) could be adapted for scalable production of 5-(2,5-dimethylphenyl)-5-oxovaleric acid derivatives .

Biological Activity

5-(2,5-Dimethylphenyl)-5-oxovaleric acid is a compound of significant interest due to its potential biological activities. This article aims to consolidate the available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C12H14O3

- Molar Mass : 206.24 g/mol

- Structural Characteristics : The compound features a 5-oxovaleric acid backbone with a dimethylphenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid has revealed several potential mechanisms through which it may exert effects on biological systems.

1. Antioxidant Activity

The compound has been shown to exhibit antioxidant properties, which can be crucial in mitigating oxidative stress-related damage in cells. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

2. Anticancer Properties

Studies have indicated that derivatives of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid may possess anticancer activity. For instance, compounds structurally related to this acid have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(2,5-Dimethylphenyl)-5-oxovaleric acid | A549 | 25 | Apoptosis induction |

| Related derivative | MCF-7 (breast cancer) | 30 | Cell cycle arrest |

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against several strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Study 1: Anticancer Activity

In a study examining the effects of various derivatives on A549 cells, it was found that compounds with the dimethylphenyl group showed enhanced anticancer activity compared to those without this substitution. The study utilized an MTT assay to assess cell viability post-treatment.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a protective agent against oxidative stress.

Mechanistic Insights

The biological activities of 5-(2,5-Dimethylphenyl)-5-oxovaleric acid can be attributed to several underlying mechanisms:

- Redox Modulation : The compound may interact with cellular redox systems, influencing pathways that regulate oxidative stress and apoptosis.

- Enzyme Inhibition : There is evidence suggesting that this compound could inhibit key enzymes involved in cancer cell metabolism, thereby reducing their proliferation.

Future Directions

Further research is warranted to explore:

- The structure-activity relationship (SAR) of various derivatives.

- In vivo studies to validate the efficacy and safety profiles.

- Potential applications in combination therapies for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.